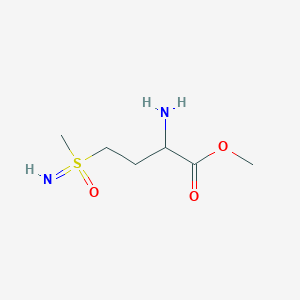
Methyl 2-amino-4-(S-methylsulfonimidoyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of methionine, an essential amino acid, and is known for its unique chemical structure and properties.
Métodos De Preparación
The synthesis of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves several steps. One common method includes the reaction of methionine with methyl iodide in the presence of a base, followed by oxidation with hydrogen peroxide to introduce the sulfoximine group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine group to a sulfide.
Substitution: The amino and imino groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein synthesis.
Medicine: Research explores its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves its interaction with specific molecular targets. It acts as an inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine. By inhibiting this enzyme, the compound affects various metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate can be compared with other similar compounds, such as:
Methionine sulfoximine: A closely related compound with similar inhibitory effects on glutamine synthetase.
Methionine sulfone: An oxidized derivative of methionine with different chemical properties and applications.
Methionine: The parent amino acid from which these derivatives are synthesized
These comparisons highlight the unique properties and applications of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate, particularly its role as an enzyme inhibitor and its potential therapeutic uses.
Propiedades
Fórmula molecular |
C6H14N2O3S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(methylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6(9)5(7)3-4-12(2,8)10/h5,8H,3-4,7H2,1-2H3 |
Clave InChI |
WSPSNLXPVQPOBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCS(=N)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


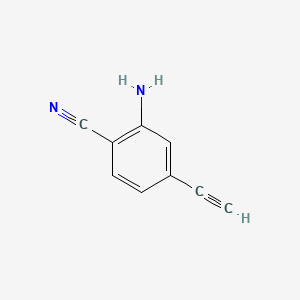
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
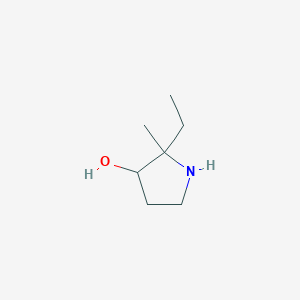
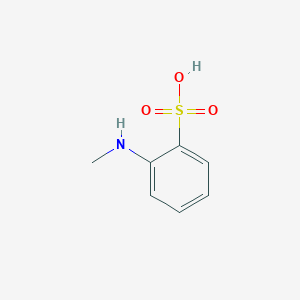
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)

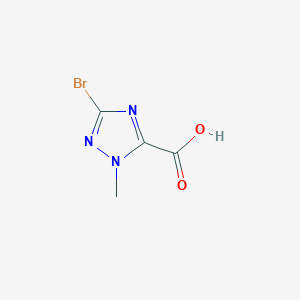
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
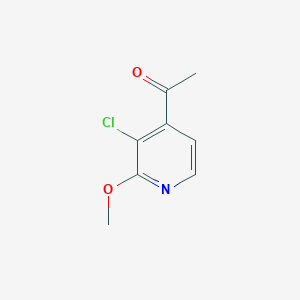
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
